molecular formula C9H9Cl2NO2 B8467594 N-(3,5-dichlorophenyl)-D,L-alanine

N-(3,5-dichlorophenyl)-D,L-alanine

Cat. No.: B8467594
M. Wt: 234.08 g/mol
InChI Key: BXHAMCUKFQTUPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dichlorophenyl)-D,L-alanine is a useful research compound. Its molecular formula is C9H9Cl2NO2 and its molecular weight is 234.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9Cl2NO2

Molecular Weight

234.08 g/mol

IUPAC Name

2-(3,5-dichloroanilino)propanoic acid

InChI

InChI=1S/C9H9Cl2NO2/c1-5(9(13)14)12-8-3-6(10)2-7(11)4-8/h2-5,12H,1H3,(H,13,14)

InChI Key

BXHAMCUKFQTUPT-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NC1=CC(=CC(=C1)Cl)Cl

Origin of Product

United States

Contextualization Within Halogenated Phenylamino Acid Derivatives

N-(3,5-dichlorophenyl)-D,L-alanine belongs to the broad class of halogenated phenylamino (B1219803) acid derivatives. These compounds are characterized by an amino acid structure where the phenyl ring is substituted with one or more halogen atoms. The introduction of halogens, such as chlorine, can significantly alter the physicochemical properties of the parent molecule. These alterations include changes in lipophilicity, electronic character, and steric profile, which in turn can profoundly influence the compound's interactions with biological targets.

The synthesis of N-aryl amino acids, including halogenated variants, is a significant area of research in organic chemistry. usc.edu.au Methodologies like the Buchwald-Hartwig and Ullmann-type coupling reactions are employed to create these derivatives, often with a focus on maintaining the chirality of the starting amino acid. usc.edu.auresearchgate.net The development of efficient synthetic routes is crucial for accessing a diverse range of these compounds for further study. acs.org Fluorinated phenylalanines, for example, have been synthesized for various pharmaceutical applications. beilstein-journals.org

Significance of Dichlorophenyl Moieties in Chemical Biology Research

The dichlorophenyl group is a key structural feature in many biologically active molecules. The specific placement of the chlorine atoms on the phenyl ring is critical to a compound's biological function. The 3,5-dichloro substitution pattern, as seen in N-(3,5-dichlorophenyl)-D,L-alanine, is particularly noteworthy and is found in a number of compounds with fungicidal properties. nih.gov

The presence of the 3,5-dichlorophenyl moiety can enhance a molecule's efficacy by influencing its binding to target enzymes or receptors and can also increase its metabolic stability. Research has shown that this specific substitution can be a key determinant of antifungal activity. nih.gov For instance, studies on other molecules containing the 3,5-dichlorobenzyl group have demonstrated significant antifungal effects. nih.gov The dichlorophenyl group is also a component of various other biologically relevant molecules, including those investigated for antimicrobial and other therapeutic applications. nih.govnih.gov

Role of D,l Alanine Moiety in Biological Systems and Synthetic Chemistry

The second core component of the molecule is the D,L-alanine moiety. Alanine (B10760859) is a non-essential amino acid that exists in two mirror-image forms, or enantiomers: L-alanine and D-alanine. creative-peptides.com The "D,L" designation signifies that the compound is a racemic mixture, containing equal amounts of both enantiomers. nih.gov

L-alanine is a fundamental building block of proteins in virtually all living organisms and plays a central role in metabolism, including the glucose-alanine cycle for energy production. creative-peptides.comnih.gov

D-alanine , while less common in higher organisms, is an essential component of the cell walls of many bacteria, making it a target for certain antibiotics. creative-peptides.comfrontiersin.org It has also been investigated for its potential effects on kidney function. nih.gov

In synthetic chemistry, the D,L-alanine moiety serves as a versatile scaffold. ahb-global.com It provides a chiral center and functional groups (an amino group and a carboxylic acid group) that can be readily modified to create a wide array of new molecules. researchgate.netacs.org This adaptability makes it a valuable starting material for generating libraries of compounds for screening in drug discovery and other areas of chemical research. ahb-global.commedchemexpress.com The use of amino acids as building blocks in the synthesis of biologically important products is a well-established strategy. usc.edu.au

Overview of Research Directions for N 3,5 Dichlorophenyl D,l Alanine

Direct Synthesis Approaches for this compound

The preparation of the racemic form of N-(3,5-dichlorophenyl)-alanine serves as the most straightforward entry point to this compound class. These methods typically begin with racemic alanine (B10760859) or a suitable precursor, resulting in a mixture of the D and L enantiomers.

Amidation and Coupling Reactions

Direct N-arylation of D,L-alanine is a primary strategy for synthesizing the target compound. This can be achieved through several established amidation and coupling protocols. One plausible and direct method involves the reaction of D,L-alanine with an activated 3,5-dichlorophenyl source. For instance, reacting D,L-alanine with 3,5-dichlorophenyl isocyanate would yield the corresponding urea (B33335) derivative, which can be further processed, or more directly, coupling with a 3,5-dichloroaniline (B42879) derivative using standard peptide coupling agents.

Another common approach is nucleophilic aromatic substitution, where D,L-alanine reacts with a highly activated aryl halide, such as 3,5-dichlorofluorobenzene, under basic conditions. However, the reactivity of dichlorinated benzenes often requires harsh conditions or specific catalytic systems.

A more versatile laboratory-scale method involves reductive amination. This process would entail the reaction of a keto-acid, such as pyruvate (B1213749), with 3,5-dichloroaniline in the presence of a reducing agent like sodium cyanoborohydride to form the racemic this compound directly.

MethodReactantsReagents/ConditionsProduct
Nucleophilic Acylation D,L-Alanine + 3,5-Dichlorobenzoyl chlorideBase (e.g., NaOH or Triethylamine), Solvent (e.g., Dichloromethane/Water)N-(3,5-dichlorobenzoyl)-D,L-alanine (intermediate)
Reductive Amination Sodium pyruvate + 3,5-DichloroanilineReducing agent (e.g., NaBH₃CN), Acid catalyst, Solvent (e.g., Methanol)This compound
Buchwald-Hartwig Amination D,L-Alanine ethyl ester + 1-Bromo-3,5-dichlorobenzenePalladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu), followed by hydrolysisThis compound

Stereochemical Considerations in Racemic Synthesis

When employing achiral starting materials and reagents, the synthesis will invariably produce a racemic mixture, containing equal amounts of the D and L enantiomers. The starting D,L-alanine is itself a 1:1 mixture of two enantiomers. youtube.com In reactions like amidation or reductive amination with an achiral precursor like pyruvate, the formation of the new stereocenter at the alpha-carbon occurs without any facial selectivity, leading to a 50:50 distribution of R and S configurations.

The resulting product, this compound, is a conglomerate of two distinct molecules that are non-superimposable mirror images of each other:

N-(3,5-dichlorophenyl)-D-alanine

N-(3,5-dichlorophenyl)-L-alanine

These enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents, making their separation by standard techniques like crystallization or chromatography challenging without the use of a chiral resolving agent or a chiral stationary phase.

Enantioselective Synthesis of N-(3,5-dichlorophenyl)-D-alanine and N-(3,5-dichlorophenyl)-L-alanine

To access the individual D and L enantiomers, which often exhibit distinct biological activities, enantioselective synthetic methods are required. These strategies introduce chirality during the reaction to favor the formation of one enantiomer over the other.

Chiral Auxiliary Methods

Chiral auxiliaries are optically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. numberanalytics.com After the desired stereocenter is created, the auxiliary is cleaved, yielding the enantiomerically enriched product. numberanalytics.comtcichemicals.com

For the synthesis of a specific enantiomer of N-(3,5-dichlorophenyl)-alanine, a common strategy involves the asymmetric alkylation of a glycine (B1666218) enolate equivalent attached to a chiral auxiliary. For example, an Evans oxazolidinone auxiliary can be acylated with bromoacetyl bromide and then reacted with 3,5-dichloroaniline to form an N-(3,5-dichlorophenyl)glycine-derived auxiliary. Subsequent deprotonation and asymmetric alkylation with methyl iodide would install the methyl group to form the alanine backbone with high diastereoselectivity. Final hydrolysis removes the auxiliary to yield the desired enantiomer of N-(3,5-dichlorophenyl)-alanine. Amino acid-derived auxiliaries are also widely used for this purpose. numberanalytics.comtcichemicals.com

StepDescriptionKey ReagentsStereochemical Control
1. Auxiliary Attachment An achiral glycine precursor is attached to a chiral auxiliary (e.g., Evans auxiliary).Glycine precursor, Chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone), Coupling agentForms a chiral substrate.
2. N-Arylation The nitrogen of the glycine moiety is arylated with the dichlorophenyl group.3,5-Dichlorobenzyl bromide, BaseIntroduces the required N-substituent.
3. Asymmetric Alkylation The enolate is formed and alkylated to create the chiral alpha-carbon.Strong base (e.g., LDA), Alkylating agent (e.g., Methyl iodide)The chiral auxiliary blocks one face of the enolate, directing the alkylating agent to the opposite face.
4. Auxiliary Cleavage The chiral auxiliary is hydrolytically or reductively removed.Acid or base (e.g., LiOH/H₂O₂) or reducing agentReleases the enantiomerically pure N-(3,5-dichlorophenyl)-alanine.

Asymmetric Catalysis

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. thieme.de This approach is often more atom-economical than using stoichiometric chiral auxiliaries.

One powerful method is catalytic asymmetric hydrogenation of an enamine precursor. An N-acetyldehydroamino acid, such as N-(3,5-dichlorophenyl)-2-amino-2-propenoic acid, can be hydrogenated using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium complexed with a chiral phosphine (B1218219) ligand like DuPhos or BINAP). The catalyst coordinates to the double bond in a way that directs hydrogen addition to one specific face, leading to high enantiomeric excess (ee) of the final product.

Another approach is phase-transfer catalysis, where the asymmetric alkylation of an N-protected glycine Schiff base (e.g., N-(diphenylmethylene)glycine tert-butyl ester) is performed using a chiral phase-transfer catalyst, such as a derivative of a Cinchona alkaloid. nih.govosti.gov Alkylation with 3,5-dichlorobenzyl bromide would stereoselectively form the C-C bond, and subsequent hydrolysis of the protecting groups would yield the target amino acid. osti.gov

Enzymatic Synthesis Approaches

Enzymes are highly selective catalysts that can operate under mild conditions. Enzymatic methods for obtaining single enantiomers typically involve either kinetic resolution of a racemic mixture or asymmetric synthesis from a prochiral substrate.

Kinetic Resolution: This is a common and effective method. The racemic this compound is treated with an enzyme that selectively acts on one enantiomer. For example, D-amino acid oxidase (DAAO) could be used to selectively oxidize the D-enantiomer to the corresponding α-keto acid and ammonia. osti.govfrontiersin.org The unreacted L-enantiomer, N-(3,5-dichlorophenyl)-L-alanine, can then be separated and isolated with high optical purity. Conversely, an L-amino acid oxidase or a specific acylase could be used to consume the L-enantiomer, allowing for the isolation of the D-form.

Dynamic Kinetic Resolution (DKR): To overcome the 50% theoretical yield limit of kinetic resolution, a DKR process can be implemented. This combines the enzymatic resolution with in-situ racemization of the starting material. For instance, while an enzyme selectively acylates the L-enantiomer, a racemizing agent, such as an alanine racemase or a chemical catalyst, continuously converts the remaining D-enantiomer back into the racemic mixture. frontiersin.orgnih.gov This allows, in principle, for the complete conversion of the racemate into a single, desired enantiomer.

An in-depth examination of the synthetic strategies for creating analogues and derivatives of this compound reveals a versatile chemical platform. Researchers have explored various modifications to its core structure, including alterations to the alanine side chain, derivatization of the carboxylic acid group, and the integration of diverse heterocyclic systems. These efforts are complemented by established techniques for the purification and isolation of the resulting compounds.

Analytical Methodologies for Research on N 3,5 Dichlorophenyl D,l Alanine

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are fundamental to the analysis of N-(3,5-dichlorophenyl)-D,L-alanine, providing the means to separate the compound from impurities, starting materials, and by-products. These techniques are also the cornerstone of quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment and quantification of N-substituted amino acids like this compound. nih.govresearchgate.net Due to the presence of the dichlorophenyl group, the compound has sufficient chromophoric properties for ultraviolet (UV) detection, typically around 210 nm or 254 nm. sielc.com

Reversed-phase HPLC (RP-HPLC) is the most common mode for analyzing such compounds. A C18 or C8 stationary phase is typically used with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.com The buffer, often containing a small percentage of an acid like phosphoric acid or trifluoroacetic acid, helps to ensure sharp peak shapes by suppressing the ionization of the carboxylic acid group. sigmaaldrich.com Isocratic or gradient elution can be employed to achieve optimal separation from any potential impurities. Quantification is achieved by integrating the peak area and comparing it to a calibration curve constructed from standards of known concentration.

Table 1: Illustrative HPLC Conditions for Purity Analysis

Parameter Condition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water
Elution Gradient or Isocratic
Flow Rate 1.0 mL/min
Detection UV at 210 nm or 254 nm

| Column Temperature | 25-40 °C |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of amino acids, though it typically requires a derivatization step to increase the volatility and thermal stability of the analyte. sigmaaldrich.comthermofisher.com For this compound, the carboxylic acid group must be derivatized, for instance, through esterification (e.g., to its methyl or n-butyl ester). nih.govnih.gov Silylation reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can also be used to derivatize the active hydrogen on the carboxylic acid. thermofisher.com

Once derivatized, the compound can be analyzed on a capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl methylpolysiloxane). thermofisher.com A Flame Ionization Detector (FID) is commonly used for quantification due to its robustness and wide linear range. nih.gov The temperature program of the GC oven is optimized to ensure the separation of the analyte from derivatizing agents and other volatile impurities.

Table 2: Representative GC Conditions for Derivatized this compound

Parameter Condition
Derivatization Esterification (e.g., with n-butanol/HCl) or Silylation (e.g., with MSTFA)
Column Capillary column (e.g., DB-5, 30 m x 0.25 mm)
Carrier Gas Helium or Hydrogen
Injector Temperature 250 °C
Oven Program Temperature gradient (e.g., 100 °C to 280 °C)
Detector Flame Ionization Detector (FID)

| Detector Temperature | 300 °C |

Spectroscopic Characterization Methods in Research Contexts

Spectroscopic methods are indispensable for the structural elucidation of newly synthesized compounds and for confirming the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unequivocally determining the chemical structure of this compound. acs.orgnih.gov Both ¹H NMR and ¹³C NMR are employed to provide a complete picture of the molecule's carbon-hydrogen framework.

In the ¹H NMR spectrum, characteristic signals would be expected for the protons on the dichlorophenyl ring, the α-proton and methyl protons of the alanine (B10760859) moiety, and the N-H proton. chemicalbook.comchemicalbook.com The protons on the aromatic ring would appear as distinct signals in the aromatic region (typically δ 7.0-8.0 ppm), with splitting patterns confirming the 1,3,5-substitution pattern. The α-proton of the alanine part would likely appear as a quartet, coupled to the methyl protons, while the methyl group would be a doublet. researchgate.net

The ¹³C NMR spectrum would show distinct resonances for the carbonyl carbon, the aromatic carbons (with those bonded to chlorine having characteristic shifts), and the α-carbon and methyl carbon of the alanine backbone. nih.gov Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Carbonyl (C=O) - ~175-178
Alanine α-CH ~4.0-4.5 (quartet) ~50-55
Alanine CH₃ ~1.4-1.6 (doublet) ~17-20
Aromatic C-Cl - ~134-136
Aromatic CH (C2, C6) ~6.8-7.2 (doublet or singlet) ~115-120
Aromatic CH (C4) ~7.0-7.3 (triplet or singlet) ~120-125
Aromatic C-N - ~140-145

| Amine N-H | Variable, broad | - |

Note: Predicted shifts are estimates and can vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. acs.org Electron Ionization (EI) or softer ionization techniques like Electrospray Ionization (ESI) can be used.

The mass spectrum will show a molecular ion peak (M⁺) or a pseudomolecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) corresponding to the compound's molecular weight (249.08 g/mol ). A key feature will be the characteristic isotopic pattern of the two chlorine atoms (³⁵Cl and ³⁷Cl), resulting in a distinctive M, M+2, and M+4 peak cluster.

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for N-aryl amino acids include the loss of the carboxyl group (a fragment of 45 Da) and cleavage at the N-aryl bond. researchgate.netresearchgate.net The fragmentation of the dichlorophenyl ring itself can also produce characteristic ions.

Table 4: Expected Key Ions in the Mass Spectrum of this compound

Ion Description Expected m/z
[M]⁺ Molecular Ion 249/251/253
[M-COOH]⁺ Loss of carboxyl group 204/206/208
[C₆H₃Cl₂NH₂]⁺ Dichloroaniline cation 161/163/165

| [C₆H₃Cl₂]⁺ | Dichlorophenyl cation | 145/147/149 |

Note: m/z values shown reflect the major isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl, ³⁷Cl) and display the pattern due to chlorine isotopes.

Determination of Enantiomeric Purity and Isomeric Ratios

Since this compound is a racemic mixture, separating and quantifying the individual D- and L-enantiomers is often a critical analytical task. This is almost exclusively achieved using chiral chromatography. nih.govsigmaaldrich.com

Chiral HPLC is the method of choice for determining enantiomeric purity. yakhak.org This involves using a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers, leading to different retention times. sigmaaldrich.comscas.co.jp For N-derivatized amino acids, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(phenylcarbamate) (e.g., Chiralcel® OD, Chiralpak® AD), are highly effective. yakhak.org Another successful class of CSPs for underivatized or N-derivatized amino acids are the macrocyclic glycopeptide phases, such as those based on teicoplanin (e.g., Astec CHIROBIOTIC T). sigmaaldrich.comnih.gov

The mobile phase typically consists of a non-polar organic solvent like hexane (B92381) mixed with an alcohol such as isopropanol (B130326) or ethanol (B145695). yakhak.org The ratio of the D- and L-enantiomers is determined by comparing the integrated peak areas of the two separated signals. Alternatively, indirect methods involving derivatization with a chiral agent to form diastereomers, which can then be separated on a standard achiral column, can also be employed. nih.govcapes.gov.br

Table 5: Typical Chiral HPLC Conditions for Enantiomeric Separation

Parameter Condition
Column Chiral Stationary Phase (e.g., Amylose or Cellulose-based, Teicoplanin-based)
Mobile Phase Hexane/Isopropanol or Methanol/Water mixtures with additives
Elution Isocratic
Flow Rate 0.5-1.0 mL/min
Detection UV at 254 nm

| Column Temperature | Ambient or controlled (e.g., 25 °C) |


Chiral Chromatography (e.g., Chiral HPLC, Chiral GC)

The separation of enantiomers of this compound is a critical analytical challenge. Chiral chromatography, utilizing either high-performance liquid chromatography (HPLC) or gas chromatography (GC), offers direct methods for this purpose by employing a chiral stationary phase (CSP).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a predominant technique for the enantioseparation of amino acids and their derivatives. The success of this method relies on the specific interactions between the analyte enantiomers and a chiral stationary phase (CSP). For this compound, polysaccharide-based CSPs are particularly relevant due to their broad applicability and successful track record in resolving a wide range of racemates, including N-derivatized amino acids. jamstec.go.jp

A highly effective class of CSPs for this analyte involves those functionalized with phenylcarbamate derivatives. Specifically, cellulose or amylose coated or immobilized on a silica (B1680970) support and derivatized with 3,5-dichlorophenylcarbamate have shown excellent enantioselectivity for compounds with aromatic groups. A commercial example is CHIRALPAK® IC, which consists of cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel. capes.gov.br The chiral recognition mechanism is based on a combination of interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions between the analyte and the chiral selector. The 3,5-dichlorophenyl groups on both the analyte and the CSP can lead to strong π-π interactions, enhancing enantiomeric recognition.

Another related CSP, amylose tris(3,5-dichlorophenyl carbamate), has also been successfully used for challenging chiral separations of pharmaceuticals, demonstrating its robustness and broad applicability. nih.gov Furthermore, zwitterionic CSPs derived from cinchona alkaloids, such as CHIRALPAK® ZWIX(+), are effective for the direct separation of N-derivatized amino acids. chiraltech.com These phases operate via a synergistic mechanism of double ion-pairing, hydrogen bonding, and π-stacking. chiraltech.com

The development of an HPLC method would involve screening various polysaccharide and zwitterionic CSPs and optimizing the mobile phase. Typical mobile phases consist of mixtures of a non-polar organic solvent like hexane or heptane (B126788) with an alcohol such as isopropanol or ethanol for normal-phase chromatography, or polar organic solvents for polar organic and reversed-phase modes. nih.gov

Interactive Data Table: Chiral HPLC Stationary Phases for Amino Acid Derivatives

Chiral Stationary Phase (CSP)Chiral SelectorPotential Interactions with this compoundReference
CHIRALPAK® ICCellulose tris(3,5-dichlorophenylcarbamate)π-π stacking, hydrogen bonding, dipole-dipole capes.gov.br
CHIRALPAK® IEAmylose tris(3,5-dichlorophenyl carbamate)π-π stacking, hydrogen bonding, dipole-dipole nih.gov
CHIRALPAK® ZWIX(+)Quinine-based zwitterionIon-pairing, hydrogen bonding, π-stacking chiraltech.com
CHIROBIOTIC® TTeicoplanin (Macrocyclic Glycopeptide)Hydrogen bonding, ionic interactions, inclusion complexation researchgate.net

Chiral Gas Chromatography (GC)

Chiral GC is another powerful technique for enantiomeric separation, offering high resolution and sensitivity. jamstec.go.jp However, due to the low volatility of amino acids, derivatization is a mandatory prerequisite for GC analysis. The this compound molecule must be chemically modified to block the polar carboxyl and amino groups, thereby increasing its volatility. jamstec.go.jp

A common two-step derivatization procedure involves:

Esterification: The carboxyl group is converted to an ester, for example, a methyl or ethyl ester, by reaction with an alcohol in the presence of an acid catalyst.

Acylation: The amino group is acylated using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA).

Once derivatized, the volatile enantiomers can be separated on a GC column containing a chiral stationary phase. Cyclodextrin-based CSPs are widely used for this purpose. These are macrocyclic oligosaccharides that can be derivatized to enhance their chiral recognition capabilities. The separation occurs based on the differential inclusion of the analyte enantiomers into the chiral cyclodextrin (B1172386) cavity. jamstec.go.jp

Derivatization for Enantiomeric Analysis

An alternative to direct separation on a chiral stationary phase is the use of a chiral derivatizing agent (CDA). This approach, known as indirect chiral separation, involves reacting the racemic analyte with an enantiomerically pure CDA to form a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard, achiral chromatographic column (typically reversed-phase HPLC). nih.gov

For this compound, the primary amine group is the reactive site for derivatization. Several reagents have been developed for the enantiomeric analysis of amino acids.

A widely recognized CDA is Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA). nih.gov It reacts with the amino group of D- and L-amino acids to form stable diastereomeric derivatives. An advanced version of this reagent is Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA), which also provides excellent separation of the resulting diastereomers on a conventional C18 column. nih.gov The general reaction scheme involves the nucleophilic substitution of the fluorine atom on the dinitrophenyl ring by the amino group of the analyte.

Another class of effective CDAs includes chloroformate-based reagents like (+)-1-(9-fluorenyl)ethyl chloroformate ((+)-FLEC). This reagent reacts with the amine to form stable carbamate (B1207046) diastereomers that can be separated and quantified. nih.gov More recently, reagents such as N-(4-nitrophenoxycarbonyl)-L-phenylalanine 2-methoxyethyl ester ((S)-NIFE) have been developed for the chiral analysis of amino acids, including those with D-configurations, offering high sensitivity. nih.govsemanticscholar.org

The choice of derivatizing agent depends on the required sensitivity, the analytical instrumentation available (e.g., UV or mass spectrometry detectors), and the potential for side reactions or racemization under the derivatization conditions. nih.gov

Interactive Data Table: Common Chiral Derivatizing Agents for Amino Acids

Chiral Derivatizing Agent (CDA)AbbreviationFunctional Group TargetedResulting DerivativeReference
1-Fluoro-2,4-dinitrophenyl-5-L-alanine amideL-FDAA (Marfey's Reagent)Primary AmineDinitrophenyl-L-alanine amide adducts nih.gov
Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamideL-FDLAPrimary AmineDinitrophenyl-L-leucinamide adducts nih.gov
(+)-1-(9-Fluorenyl)ethyl chloroformate(+)-FLECPrimary AmineFluorenylethyl carbamates nih.gov
N-(4-nitrophenoxycarbonyl)-L-phenylalanine 2-methoxyethyl ester(S)-NIFEPrimary AminePhenylalanine methoxyethyl ester carbamates nih.govsemanticscholar.org
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamateAQCPrimary AmineAminoquinolyl urea (B33335) derivatives nih.govresearchgate.net

Theoretical and Computational Chemistry Studies

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the interaction between a ligand and its protein target.

Mutation of the active site cysteine to alanine (B10760859) in deubiquitinating enzymes (DUBs) has been shown to significantly increase their affinity for ubiquitin, with dissociation constants (Kd) for the wild-type enzyme being around 92 ± 21 nM. embopress.org This highlights how specific amino acid substitutions can dramatically alter binding affinities.

Table 1: Examples of Binding Affinity Data for Related Dichlorophenyl Compounds and Alanine Derivatives

Compound/SystemTarget EnzymeMethodPredicted/Measured Affinity
3-(3,5-dichlorophenyl)-pyridine derivativeFurinCo-crystallizationInhibitor
3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrileDNA Methyltransferase 1 (DNMT1)Molecular Docking-8.1 kcal/mol (Docking Score)
USP4 (wild-type)UbiquitinFluorescence Polarization92 ± 21 nM (Kd)
USP4 (Cysteine to Alanine mutant)UbiquitinFluorescence PolarizationIncreased affinity (10-150 fold)

This table presents data from related compounds to illustrate the types of binding affinity predictions and measurements performed in computational and experimental studies. Specific data for N-(3,5-dichlorophenyl)-D,L-alanine is not available in the provided results.

Molecular docking not only predicts binding affinity but also reveals the specific amino acid residues within a protein's active site that interact with the ligand. These interactions are crucial for the stability of the ligand-protein complex. Common types of interactions include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For a related compound, 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile, docking studies with DNMT1 identified key interactions. mdpi.com The dichlorophenyl group often participates in hydrophobic interactions, while other functional groups like amino and carboxyl groups can form hydrogen bonds with polar residues in the active site. mdpi.com In the case of D-alanyl-D-alanine ligase, a key enzyme in bacterial cell wall synthesis, the active site accommodates two D-alanine molecules, which are then ligated in an ATP-dependent reaction. mdpi.comresearchgate.net Understanding the residues that recognize the D-alanine moiety is critical for designing inhibitors.

Quantum Chemical Calculations and Conformational Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to understand the electronic structure and geometry of molecules. mdpi.comresearchgate.netresearchgate.net These calculations can predict various properties, including molecular orbital energies (HOMO-LUMO gap), electrostatic potential, and vibrational frequencies. mdpi.comresearchgate.net

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule. For flexible molecules like this compound, multiple conformers can exist, and their relative energies determine their population at a given temperature. Studies on alanine dipeptide analogs have shown that the backbone torsion angles (φ, ψ) define different conformations such as α-helices and β-sheets. researchgate.netresearchgate.net The presence of the bulky 3,5-dichlorophenyl group in this compound would significantly influence its conformational preferences compared to a simple alanine peptide. DFT methods are often employed to calculate the energies of different conformers and to determine the most stable structures. nih.govkoreascience.kr

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. While no specific QSAR models for this compound were found, the principles of QSAR would be applicable to a series of its analogs.

In a typical QSAR study, molecular descriptors (physicochemical properties, topological indices, etc.) are calculated for a set of molecules with known activities. A mathematical model is then developed to correlate these descriptors with the activity. Such models can then be used to predict the activity of new, untested compounds. For instance, a QSAR study on new coumarin (B35378) derivatives as potential anticancer agents has been successfully performed. mdpi.com

De Novo Ligand Design Based on Computational Approaches

De novo ligand design is a computational strategy used to design novel molecules with desired properties, often with the goal of fitting into a specific protein binding site. nih.govfrontiersin.org These methods can build molecules fragment by fragment or by evolving existing structures. nih.gov

While there is no evidence of de novo design being specifically applied to this compound, this compound could serve as a starting fragment or scaffold for such design processes. nih.gov For example, the dichlorophenylalanine core could be used as a starting point, and computational algorithms could add functional groups to optimize binding to a target protein. The success of de novo design has been demonstrated in the creation of high-affinity small molecule-binding proteins from scratch. nih.gov

Future Research Directions and Emerging Avenues

Design of Next-Generation N-(3,5-dichlorophenyl)-D,L-alanine Analogues with Enhanced Specificity

The development of new analogues of this compound with improved specificity is a primary focus of ongoing research. The goal is to create molecules that exhibit higher potency against their intended biological targets while minimizing off-target effects. This involves the strategic modification of the parent compound's chemical structure.

One approach involves the synthesis of a series of substituted derivatives. For instance, research on similar structures like substituted N-(3,5-dichlorobenzenesulfonyl)-L-prolyl-phenylalanine analogues has shown that a wide variety of neutral, polar, electron-withdrawing, or electron-donating groups on the phenylalanine ring can lead to excellent potency. nih.gov The introduction of different functional groups to the alanine (B10760859) or dichlorophenyl moieties of this compound could similarly modulate its activity.

Furthermore, the replacement of the phenyl ring with heteroaryl rings is another promising strategy that has been well-tolerated in similar compounds. nih.gov The synthesis and screening of such analogues, coupled with computational modeling and molecular docking studies, can help identify key structural features that govern target binding and specificity. These in-silico methods can predict the affinity of designed compounds for their biological targets, thereby prioritizing the synthesis of the most promising candidates. mdpi.com

Exploration of Novel Biological Targets beyond Current Understandings

While the primary biological activities of this compound and its close relatives have been explored, the full spectrum of their interactions within biological systems remains to be fully elucidated. Future research will likely focus on identifying novel biological targets to uncover new therapeutic or agrochemical applications.

Derivatives of alanine are known to possess a wide range of biological activities, including antimicrobial, antifungal, and antiviral properties. ontosight.ai For example, some amino acid derivatives containing nitroaromatic groups have been shown to inhibit enzymatic reactions that are critical for the survival of pathogens. ontosight.ai Investigating whether this compound or its analogues can inhibit previously unexamined enzymes or cellular pathways is a key research direction.

The lipophilic nature conferred by the dichlorophenyl group can influence the compound's biological activity and how it is processed by the body. ontosight.ai High-throughput screening of this compound against diverse panels of enzymes, receptors, and other biomolecules could reveal unexpected interactions and open up new avenues for its application.

Development of Advanced Sustainable Synthetic Methodologies

The development of more sustainable and efficient methods for synthesizing this compound is crucial for its potential large-scale application and for minimizing its environmental impact. Traditional chemical synthesis routes can be energy-intensive and may generate hazardous waste. frontiersin.org

Future research is expected to focus on biocatalytic and chemoenzymatic methods. Biocatalysis, which utilizes enzymes or whole microbial cells, can offer high selectivity and operate under milder reaction conditions, reducing energy consumption and by-product formation. frontiersin.orgresearchgate.net For instance, the use of alanine dehydrogenase has been explored for the production of D/L-alanine. frontiersin.org The enzymatic synthesis of related dipeptides has also been demonstrated. researchgate.net

Additionally, the principles of green chemistry, such as the use of renewable starting materials, safer solvents, and atom-economical reactions, will guide the development of next-generation synthetic routes. For example, processes for preparing related compounds have explored various solvents and catalysts to improve yield and reduce environmental impact. google.com

Application of Multi-Omics Approaches in Mechanistic Studies

To gain a comprehensive understanding of the mechanisms of action of this compound, researchers are increasingly turning to multi-omics approaches. mdpi.comnih.gov These powerful technologies allow for the simultaneous analysis of multiple layers of biological information, including genomics, transcriptomics, proteomics, and metabolomics. mdpi.com

By treating cells or organisms with this compound and analyzing the resulting changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics), researchers can identify the specific cellular pathways and processes that are affected. mdpi.comresearchgate.net This integrated approach provides a more holistic view of the compound's biological effects compared to studying a single molecular endpoint.

Multi-omics studies can help to unravel complex mechanisms of action, identify biomarkers of exposure or effect, and facilitate the development of adverse outcome pathways (AOPs), which are essential for mechanism-based risk assessment. mdpi.comresearchgate.net For example, such approaches have been used to investigate the toxicological effects of various xenobiotics in macrophages. mdpi.comresearchgate.net

Investigation into Environmental Persistence and Transformation in Complex Ecosystems

A critical area of future research is the environmental fate of this compound. Understanding its persistence, mobility, and transformation in soil, water, and sediments is essential for a complete environmental risk assessment. The presence of the dichlorophenyl group suggests that the compound may have some degree of persistence in the environment. researchgate.net

Studies will need to investigate the biotic and abiotic degradation pathways of this compound. This includes identifying the microorganisms capable of breaking down the compound and the environmental conditions that favor its degradation. For instance, certain bacteria have been shown to degrade related dichlorophenyl compounds. nih.gov

Furthermore, research should focus on the potential for bioaccumulation and biomagnification in food chains. researchgate.net The lipophilic character of the molecule could lead to its accumulation in the fatty tissues of organisms. nih.gov Long-term studies in model ecosystems (microcosms and mesocosms) can provide valuable data on the potential for this compound to accumulate and exert effects on non-target organisms.

Q & A

Q. What are the recommended synthetic methodologies for preparing N-(3,5-dichlorophenyl)-D,L-alanine derivatives?

The compound and its derivatives are synthesized via solid-phase peptide synthesis (SPPS) using the Fmoc (fluorenylmethyloxycarbonyl) strategy . For example, Wang resin (1% DVB crosslinking) is employed for free C-terminal carboxyl group formation. Coupling agents like HBTU or TCTU (more reactive) are used with DIPEA in DMF for amide bond formation. Four equivalents of pre-activated amino acids are added sequentially, followed by Fmoc deprotection with 20% piperidine/DMF. Reaction completion is monitored via the Kaiser test .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound derivatives?

Key methods include:

  • High-Performance Liquid Chromatography (HPLC) for purity assessment.
  • Mass Spectrometry (MS) for molecular weight confirmation.
  • Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1^1H NMR) to resolve structural details.
  • Melting point analysis to verify consistency with literature values (e.g., 270–278°C for related compounds) .

Q. How can researchers optimize coupling reactions during peptide conjugation with this compound?

Use TCTU over HBTU for higher reactivity in amide bond formation. Pre-activate amino acids in DMF with TCTU and DIPEA (1:1.05 molar ratio) for 10 minutes before coupling. Monitor reaction progress with the Kaiser test to ensure complete deprotection and coupling. Adjust solvent polarity (e.g., DMF or DCM) to enhance solubility of hydrophobic intermediates .

Advanced Research Questions

Q. What role do halogen substituents (e.g., chlorine atoms) play in the biological activity and toxicity of this compound derivatives?

The 3,5-dichlorophenyl group enhances lipophilicity and target binding affinity , critical for interactions with enzymes like γ-secretase or MC5R. However, halogenation increases nephrotoxic potential, as observed in structurally related N-(halophenyl)succinimides. Toxicity arises from metabolic activation to reactive intermediates (e.g., hydroxylated metabolites), which covalently bind renal proteins. Substituting chlorine with less electronegative halogens may reduce toxicity while retaining activity .

Q. How can this compound derivatives be integrated into peptide conjugates for dual pharmacological effects?

Example: Conjugate the compound to a pentapeptide sequence (e.g., Lys-Leu-Val-Phe-Phe) via SPPS. The dichlorophenyl group inhibits γ-secretase, while the peptide sequence prevents β-amyloid aggregation. Use Wang resin for C-terminal carboxyl group retention and TCTU-mediated coupling. Validate dual activity via:

  • Enzymatic assays (e.g., γ-secretase inhibition).
  • Aggregation kinetics (e.g., Thioflavin T fluorescence for Aβ) .

Q. What strategies are used to study enzyme inhibition mechanisms involving this compound derivatives?

  • Kinetic assays : Measure IC50_{50} values under varying substrate concentrations to determine competitive/non-competitive inhibition.
  • Molecular docking : Model interactions with targets like MC5R or phosphodiesterase 4 (PDE4) using software such as AutoDock.
  • Site-directed mutagenesis : Identify critical binding residues (e.g., hydrophobic pockets accommodating dichlorophenyl groups) .

Q. How do structural modifications (e.g., stereochemistry or substituent position) affect the reactivity and bioactivity of this compound?

  • Stereochemistry : The D,L-alanine racemate may exhibit different binding kinetics compared to enantiopure forms. Resolve via chiral HPLC.
  • Substituent position : Moving chlorine to the 2,4-positions reduces steric hindrance, potentially enhancing enzyme access. Compare activities using SAR (structure-activity relationship) studies with analogs like N-(2,4-dichlorophenyl) derivatives .

Methodological Considerations

Q. What precautions are necessary when handling this compound derivatives in toxicity studies?

  • Use renal cell lines (e.g., HK-2) to assess nephrotoxicity.
  • Monitor oxidative stress markers (e.g., glutathione depletion, lipid peroxidation).
  • Compare metabolic pathways (e.g., cytochrome P450-mediated activation) with related compounds like N-(3-bromophenyl)succinimides .

Q. How can researchers resolve contradictions in bioactivity data between this compound derivatives and analogs?

  • Perform dose-response studies to rule out concentration-dependent effects.
  • Validate target specificity using knockout cell lines (e.g., MC5R-null models).
  • Analyze metabolic stability (e.g., liver microsome assays) to identify rapid degradation of inactive analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.